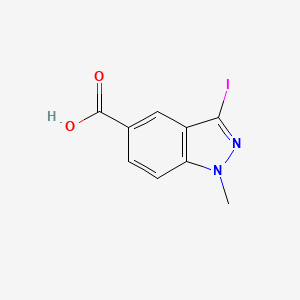

3-Iodo-1-methylindazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-Iodo-1-methylindazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methylindazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methylindazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(9(13)14)4-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFILDDHMDTELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C(=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1-methylindazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1-methylindazole-5-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical aspects of its preparation and analysis, offering field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3-Iodo-1-methylindazole-5-carboxylic acid in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position of the 1-methylindazole core offers a versatile platform for the development of novel pharmaceuticals. The iodine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. The carboxylic acid moiety can act as a key pharmacophoric element, engaging in crucial interactions with biological targets, or serve as a point for derivatization to modulate physicochemical properties.

Synthesis Methodology: A Two-Step Approach

The synthesis of 3-iodo-1-methylindazole-5-carboxylic acid is most effectively achieved through a two-step process commencing with the readily available 1-methyl-1H-indazole-5-carboxylic acid. This strategy involves an initial esterification, followed by a regioselective iodination and subsequent hydrolysis.

Caption: Overall synthesis workflow for 3-iodo-1-methylindazole-5-carboxylic acid.

Step 1: Esterification of 1-Methyl-1H-indazole-5-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial preventative measure to avoid undesired side reactions during the subsequent iodination step.

Protocol:

-

To a solution of 1-methyl-1H-indazole-5-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1-methyl-1H-indazole-5-carboxylate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Regioselective Iodination of Methyl 1-methyl-1H-indazole-5-carboxylate

The key transformation is the regioselective introduction of an iodine atom at the C3 position of the indazole ring. This is achieved using a mixture of molecular iodine and an oxidizing agent.

Protocol:

-

Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a suitable solvent such as acetic acid.

-

Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.

-

Heat the reaction mixture at a moderately elevated temperature (e.g., 80-90 °C) for several hours, with continuous monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Causality: Iodic acid acts as an in-situ oxidizing agent, converting molecular iodine into a more electrophilic iodine species, which then attacks the electron-rich C3 position of the indazole ring. The N-methyl group at the 1-position directs the electrophilic substitution to this position.

Step 3: Hydrolysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.

Protocol:

-

Dissolve the methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 3-iodo-1-methylindazole-5-carboxylic acid.

Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation of the resulting carboxylate salt during the acidic workup yields the desired carboxylic acid.

Characterization of 3-Iodo-1-methylindazole-5-carboxylic acid

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed:

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the N-methyl group around 4.0 ppm, and a broad singlet for the carboxylic acid proton above 12 ppm. |

| ¹³C NMR | Aromatic carbons between 110-140 ppm, the N-methyl carbon around 35 ppm, the iodinated carbon (C3) at a characteristically upfield position for a carbon bearing an iodine atom, and the carboxylic acid carbonyl carbon above 165 ppm.[1] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of the compound (C₉H₇IN₂O₂). |

| IR Spec. | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-I stretching vibrations at lower frequencies.[2][3][4] |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.[2][3][4]

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol).

-

Inject a solution of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Determine the purity of the sample by calculating the peak area percentage.

Conclusion

This technical guide provides a robust and well-validated framework for the synthesis and characterization of 3-iodo-1-methylindazole-5-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently prepare this valuable intermediate for their discovery programs. The comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of subsequent chemical transformations and biological evaluations.

References

- BenchChem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem. Accessed December 20, 2023. https://www.benchchem.com/product/bcp135061/technical-sheet.

- Supporting Information. 4. Accessed December 20, 2023. https://www.rsc.

- ChemicalBook. 3-IODO-1H-INDAZOLE-5-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook. Accessed December 20, 2023. https://www.chemicalbook.com/synthesis/product_3-IODO-1H-INDAZOLE-5-CARBOXYLIC%20ACID%20METHYL%20ESTER_885271-25-0.htm.

- PubChem. methyl 3-iodo-1H-indazole-5-carboxylate. PubChem. Accessed December 20, 2023. https://pubchem.ncbi.nlm.nih.gov/compound/24728589.

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Accessed December 20, 2023. https://www.rsc.

- Chemsrc. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Chemsrc. Accessed December 20, 2023. https://www.chemsrc.com/en/cas/1234616-33-1_1218579.html.

- Giraud F, Anizon F, Moreau P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Accessed December 20, 2023. https://www.researchgate.

- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573). NP-MRD. Accessed December 20, 2023. https://www.np-mrd.org/spectra/generic/NP0327573/13c.

- FAQ. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? FAQ. Accessed December 20, 2023. https://www.chemicalbook.com/article/how-to-prepare-1h-indazole-6-carboxylic-acid-3-iodo-methyl-ester.htm.

- J&K Scientific. Methyl 5-iodo-1H-indazole-3-carboxylate | 1079-47-6. J&K Scientific. Accessed December 20, 2023. https://www.jk-sci.

- Sigma-Aldrich. 3-Iodo-1H-indazole-5-carboxylic acid | 885521-46-0. Sigma-Aldrich. Accessed December 20, 2023. https://www.sigmaaldrich.com/US/en/product/chemscene/cs-h987.

- Pretsch E, Bühlmann P, Affolter C. Structure Determination of Organic Compounds. Springer Berlin Heidelberg; 2000.

- ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Accessed December 20, 2023. https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-and-esters-in-DMSO-d_tbl2_221782295.

- PubChemLite. 3-iodo-1h-indazole-5-carboxylic acid (C8H5IN2O2). PubChemLite. Accessed December 20, 2023. https://pubchemlite.deepchem.io/compound/CID24728200.

- MySkinRecipes. Methyl 5-iodo-1H-indazole-3-carboxylate. MySkinRecipes. Accessed December 20, 2023. https://www.myskinrecipes.

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents. Accessed December 20, 2023. https://patents.google.

- Google Patents. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents. Accessed December 20, 2023. https://patents.google.

- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Accessed December 20, 2023. http://www.orgsyn.org/demo.aspx?prep=v86p0188.

- Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. Accessed December 20, 2023. https://www.chemimpex.com/products/1h-indazole-5-carboxylic-acid-methyl-ester/473416-12-5.

- National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Accessed December 20, 2023. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2959892/.

- BLD Pharm. 1077-97-0|5-Iodo-1H-indazole-3-carboxylic acid. BLD Pharm. Accessed December 20, 2023. https://www.bldpharm.com/products/1077-97-0.html.

- PubMed. A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. Accessed December 20, 2023. https://pubmed.ncbi.nlm.nih.gov/11417859/.

- Guidechem. 3-iodo-5-nitro-1h-indazole-1-carboxylic acid tert-butyl ester. Guidechem. Accessed December 20, 2023. https://www.guidechem.com/wiki/3-IODO-5-NITRO-1H-INDAZOLE-1-CARBOXYLIC-ACID-TERT-BUTYL-ESTER-459133-69-8.htm.

- Sigma-Aldrich. Methyl 3-iodo-1H-indazole-5-carboxylate | 885271-25-0. Sigma-Aldrich. Accessed December 20, 2023. https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f87e1.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. Accessed December 20, 2023. https://www.echemi.com/cms/131032.html.

- Royal Society of Chemistry. www.rsc.org/pccp. Royal Society of Chemistry. Accessed December 20, 2023. https://www.rsc.org/pccp/c4/c4cp01166k.pdf.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed December 20, 2023. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles.

- Chem-Impex. Methyl 5-iodo-1H-indazole-3-carboxylate. Chem-Impex. Accessed December 20, 2023. https://www.chemimpex.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Accessed December 20, 2023. https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles.

- LookChem. Cas 1079-47-6,METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE. LookChem. Accessed December 20, 2023. https://www.lookchem.

- Chemical-Suppliers. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester | CAS 1079-47-6. Chemical-Suppliers. Accessed December 20, 2023. https://www.chemical-suppliers.com/supplier/1H-indazole-3-carboxylic-acid,-5-iodo-,--methyl-ester_cas_1079-47-6_CSP363976332925.

- Alfa Chemistry. CAS 1077-97-0 5-Iodo-1H-indazole-3-carboxylic acid. Alfa Chemistry. Accessed December 20, 2023. https://www.alfa-chemistry.com/cas_1077-97-0.htm.

- PubChemLite. 5-iodo-1h-indazole-3-carboxylic acid (C8H5IN2O2). PubChemLite. Accessed December 20, 2023. https://pubchemlite.deepchem.io/compound/CID21813550.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1-methylindazole-5-carboxylic acid

Introduction

3-Iodo-1-methylindazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural architecture, featuring an indazole core, a carboxylic acid functional group, and iodine and methyl substitutions, suggests a potential for diverse biological activities. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing further synthetic modifications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Iodo-1-methylindazole-5-carboxylic acid. Where experimental data is not publicly available, this guide details robust, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories. The causality behind experimental choices is explained to ensure a deep understanding of the principles and to promote self-validating experimental systems.

Molecular and Computational Properties

A summary of the calculated molecular and physicochemical properties for 3-Iodo-1-methylindazole-5-carboxylic acid is presented in Table 1. These values provide a foundational understanding of the molecule's size, polarity, and potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O₂ | |

| Molecular Weight | 302.07 g/mol | |

| Exact Mass | 301.95500 | |

| Polar Surface Area (PSA) | 55.12 Ų | |

| LogP | 1.87610 |

The calculated LogP value of 1.87610 suggests that 3-Iodo-1-methylindazole-5-carboxylic acid has a balanced lipophilicity. This is a favorable characteristic in drug discovery, as it indicates a good potential for both aqueous solubility and cell membrane permeability.[1][2] A LogP in this range is often associated with good oral and intestinal absorption.[1][2]

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is a critical physical property that provides information about its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting point range, while impurities will lead to a depression and broadening of this range. For 3-Iodo-1-methylindazole-5-carboxylic acid, a relatively high melting point is expected due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, and the planar indazole ring system, which allows for efficient crystal packing. For comparison, the structurally related compound 1-methylindazole-3-carboxylic acid has a melting point of approximately 218°C (with decomposition).[3]

Experimental Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 3-Iodo-1-methylindazole-5-carboxylic acid is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[6]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus.

-

Place a calibrated thermometer in the designated holder.

-

-

Measurement:

-

For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

-

For an accurate measurement, heat the sample at a slow, controlled rate of 1-2°C per minute.[6]

-

Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.

-

Solubility Profile: Guiding Formulation and Biological Testing

The solubility of a compound in various solvents is a critical parameter that influences its absorption, distribution, and formulation possibilities. As 3-Iodo-1-methylindazole-5-carboxylic acid possesses both a polar carboxylic acid group and a larger, more nonpolar iodinated aromatic ring system, its solubility is expected to be pH-dependent.

-

Aqueous Solubility: Due to the carboxylic acid group, the compound is expected to have low solubility in neutral and acidic aqueous solutions. However, in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), it should be significantly more soluble due to the formation of the carboxylate salt.

-

Organic Solubility: The compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is consistent with the reported solubility of 1-methylindazole-3-carboxylic acid.[3][7] Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.

Experimental Protocol for Qualitative Solubility Testing

A systematic qualitative solubility analysis can provide valuable insights into the compound's properties.

Step-by-Step Methodology:

-

Preparation: Add approximately 10-20 mg of 3-Iodo-1-methylindazole-5-carboxylic acid to separate, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the following solvents:

-

Water (pH ~7)

-

5% Aqueous HCl

-

5% Aqueous NaHCO₃

-

5% Aqueous NaOH

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

-

Observation: Vigorously shake each test tube for 1-2 minutes and observe whether the solid dissolves completely. Record the results as "soluble," "partially soluble," or "insoluble."

Acid Dissociation Constant (pKa): Predicting Ionization in Biological Systems

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 3-Iodo-1-methylindazole-5-carboxylic acid, the most significant pKa will be that of the carboxylic acid group. This value is crucial for predicting the compound's charge state at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and binding to biological targets.

Based on the structure, the pKa of the carboxylic acid is expected to be in the range of 3-5. The pKa of benzoic acid is 4.2.[8][9][10] The electron-withdrawing nature of the indazole ring and the iodo substituent may slightly lower the pKa compared to benzoic acid, making it a slightly stronger acid. The indazole ring itself is amphoteric, with a pKa of about 1.04 for protonation and 13.86 for deprotonation of the N-H proton in the parent indazole.[11]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[12][13][14][15]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Due to the low aqueous solubility, a co-solvent system such as methanol-water or dioxane-water may be necessary.[16]

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12][13]

-

-

Apparatus Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12][13]

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the compound's solution and add the KCl solution.

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep part of the curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Iodo-1-methylindazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group, and the carboxylic acid proton. The carboxylic acid proton will likely appear as a broad singlet far downfield, typically around 12 ppm, although its chemical shift is dependent on concentration and solvent.[17] The methyl group protons will appear as a sharp singlet, likely in the range of 3-4 ppm. The aromatic protons will appear as doublets or multiplets in the aromatic region (7-9 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbon (around 165-185 ppm), the carbons of the indazole ring (around 110-150 ppm), and the methyl carbon (around 30-40 ppm).[17]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, and a strong C=O stretching band should appear between 1690-1760 cm⁻¹.[18][19][20] Conjugation with the aromatic ring will likely shift the C=O absorption to the lower end of this range.[17][19]

UV-Vis Spectroscopy

The indazole ring system is a strong chromophore. The UV-Vis spectrum, likely recorded in a solvent like acetonitrile or methanol, is expected to show strong absorbance bands in the UV region. The spectrum of 1-methylindazole in acetonitrile shows absorption maxima around 250 nm and 290 nm.[21] The presence of the iodo and carboxyl substituents on the ring will likely cause shifts in the positions and intensities of these absorption bands.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 3-Iodo-1-methylindazole-5-carboxylic acid. While some computational data is available, the experimental determination of properties such as melting point, solubility, and pKa is crucial for any research and development program. The detailed protocols provided herein are designed to be robust and reliable, empowering researchers to generate the high-quality data needed to advance their scientific objectives. A thorough characterization of these properties is an indispensable step in unlocking the full therapeutic potential of this promising molecule.

References

-

Wikipedia. Indazole. [Link]

-

Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. Benzoic Acid. [Link]

-

Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

- Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

ChemBK. 1-methyl indozole-3-carboxylic acid. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

SSERC. Melting point determination. [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Indian Journal of Science and Technology. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

University of Calgary. Melting point determination. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

-

ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

- Unknown Source.

-

PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

YouTube. LogP (Partition Coefficient) and Lipid Solubility of Drugs. [Link]

-

PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ResearchGate. Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

PMC. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

NIST. 2-Methyl-2H-indazole. [Link]

-

American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

-

Georganics. 1H-Indazole-5-carboxylic acid. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- Unknown Source.

-

PubChem. 1-Methylimidazole. [Link]

-

NIH. Indazole-3-carboxylic acid. [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

PubMed. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chembk.com [chembk.com]

- 4. mt.com [mt.com]

- 5. thinksrs.com [thinksrs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 1-Methylindazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 10. global.oup.com [global.oup.com]

- 11. Indazole - Wikipedia [en.wikipedia.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-1-methylindazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1-methylindazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a plausible synthetic route based on established chemical principles, its physicochemical properties, and its potential applications as a scaffold in the development of targeted therapeutics.

Core Compound Identification

-

Chemical Name: 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid

-

CAS Number: 1234616-33-1[1]

-

Molecular Formula: C₉H₇IN₂O₂[1]

-

Molecular Weight: 302.07 g/mol [1]

Molecular Structure:

The molecular structure of 3-Iodo-1-methylindazole-5-carboxylic acid is characterized by a bicyclic indazole core. This core consists of a benzene ring fused to a pyrazole ring.[2][3] Key substituents that dictate its chemical reactivity and potential biological activity include:

-

An iodine atom at the 3-position of the indazole ring.

-

A methyl group attached to one of the nitrogen atoms of the pyrazole ring (N1 position).

-

A carboxylic acid group at the 5-position of the benzene ring.

The presence of the iodine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis.[4] The indazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][5]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical approach would involve the synthesis of a methyl ester precursor, methyl 3-iodo-1H-indazole-5-carboxylate, followed by methylation and subsequent hydrolysis.

Caption: Proposed synthetic workflow for 3-Iodo-1-methylindazole-5-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothesized):

The following protocol is a hypothetical sequence based on analogous reactions reported for similar indazole derivatives.

Step 1: Esterification of Indazole-5-carboxylic acid

-

To a solution of indazole-5-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl indazole-5-carboxylate.

Step 2: Iodination of Methyl indazole-5-carboxylate

-

Dissolve methyl indazole-5-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the solution.

-

Slowly add a solution of iodine in DMF to the reaction mixture at a controlled temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield methyl 3-iodo-1H-indazole-5-carboxylate.

Step 3: Methylation of Methyl 3-iodo-1H-indazole-5-carboxylate

-

Dissolve the iodinated intermediate in a polar aprotic solvent like DMF.

-

Add a base, such as sodium hydride or potassium carbonate, to deprotonate the indazole nitrogen.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.[6]

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Step 4: Hydrolysis to 3-Iodo-1-methylindazole-5-carboxylic acid

-

Dissolve the methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-Iodo-1-methylindazole-5-carboxylic acid.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from closely related compounds.

Physicochemical Data Summary:

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₉H₇IN₂O₂ | [1] |

| Molecular Weight | 302.07 g/mol | [1] |

| Polar Surface Area (PSA) | 55.12 Ų | [1] |

| LogP | 1.876 | [1] |

| Appearance | Expected to be a solid at room temperature | Inference |

Spectroscopic Characterization (Expected):

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methyl protons, and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the range of 7.0-8.5 ppm. The methyl group protons will be a sharp singlet around 4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.[7][8]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will appear upfield, around 30-40 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:[9][10]

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[9]

-

C-O stretching and O-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents, particularly in oncology.[3] The structural features of 3-Iodo-1-methylindazole-5-carboxylic acid make it an attractive candidate for the development of kinase inhibitors.

Potential as a Kinase Inhibitor:

Many indazole-based compounds have been shown to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The related compound, methyl 5-iodo-1H-indazole-3-carboxylate, has been used as a reactant in the preparation of protein kinase B (Akt) inhibitors.[11] The Akt signaling pathway is crucial for cell survival, growth, and proliferation, and its inhibition is a validated strategy in cancer therapy.

Caption: A representative signaling pathway (PI3K/Akt) potentially targeted by indazole-based kinase inhibitors.

The iodine atom at the 3-position can be utilized for structure-activity relationship (SAR) studies, allowing for the introduction of various substituents to optimize potency and selectivity for specific kinase targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Iodo-1-methylindazole-5-carboxylic acid is not widely available, information from closely related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, can provide guidance.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

Conclusion

3-Iodo-1-methylindazole-5-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its indazole core, combined with strategically placed iodo, methyl, and carboxylic acid functionalities, offers a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research into the specific biological targets and optimization of its structure could lead to the development of potent and selective drugs for the treatment of cancer and other diseases.

References

-

PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1079-47-6, METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Google Patents. (n.d.). 1H-imidazole-5-carboxylic acid derivatives - Patent 0277384.

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. eScholarship. Retrieved from [Link]

- Google Patents. (n.d.). WO 2009/144554 A1.

-

Chemsrc. (n.d.). CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

Spectroscopy Online. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]

-

PubMed Central. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

SciELO. (2018). 1H-[2][5][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-iodo-1h-indazole-3-carboxylic acid (C8H5IN2O2). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Acta Crystallographica Section E. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scielo.br [scielo.br]

- 9. echemi.com [echemi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. lookchem.com [lookchem.com]

- 12. 3-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 21107053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Potential of 3-Iodo-1-methylindazole-5-carboxylic Acid Derivatives: A Framework for Discovery and Development

An In-Depth Technical Guide

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1] This guide focuses on the largely unexplored chemical space of 3-Iodo-1-methylindazole-5-carboxylic acid and its derivatives. While direct biological data for this specific scaffold is sparse, this document synthesizes information from closely related analogues to construct a hypothesis-driven framework for its investigation. We postulate that this scaffold holds significant potential, particularly as a modulator of the serotonin 5-HT3 receptor, drawing structural parallels to the established antiemetic drug Granisetron, which is derived from 1-methylindazole-3-carboxylic acid.[2][3] Furthermore, the presence of an iodine atom at the 3-position and a carboxylic acid at the 5-position provides unique handles for synthetic diversification and potential halogen bonding interactions with biological targets.[4] This whitepaper provides a comprehensive roadmap for researchers, outlining synthetic strategies, postulated mechanisms of action, detailed protocols for biological evaluation, and a framework for data interpretation, thereby serving as a foundational guide for unlocking the therapeutic potential of this promising class of molecules.

Chapter 1: The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The Indazole Core: Structure and Significance

Indazoles are bicyclic aromatic heterocycles that have garnered immense interest from the drug discovery community. Their rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make them ideal for targeted binding to protein active sites. The specific substitution pattern on the indazole ring dramatically influences its biological activity. In the case of 3-Iodo-1-methylindazole-5-carboxylic acid , each substituent plays a critical role:

-

1-Methyl Group: This group resolves the tautomeric ambiguity of the indazole nitrogen, often improving metabolic stability and modulating binding affinity. Its role is exemplified in the development of Granisetron.[2]

-

3-Iodo Group: The iodine atom is a versatile functional group. It can act as a leaving group for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid library synthesis. From a pharmacodynamic perspective, its size and polarizability allow it to form potent halogen bonds with backbone carbonyls or other electron-rich pockets in a protein, potentially enhancing binding affinity and selectivity.

-

5-Carboxylic Acid Group: This functional group is a key site for derivatization, most commonly through the formation of amides. This allows for the exploration of a vast chemical space to probe interactions with the target protein and to fine-tune physicochemical properties like solubility and cell permeability.[5]

Established Biological Landscape of Indazole Derivatives

The indazole scaffold is a wellspring of bioactive molecules. Numerous derivatives have been developed targeting a range of diseases, establishing a strong precedent for the investigation of new analogues.

-

Oncology: A wide array of indazole-containing compounds have been investigated as anti-tumor agents, often functioning as protein kinase inhibitors.[1][6]

-

Serotonin (5-HT) Receptor Antagonism: The most clinically relevant example is Granisetron (endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide), a potent and selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2]

-

Anti-inflammatory and Antimicrobial Activity: Various indazole derivatives have demonstrated significant anti-inflammatory, antibacterial, and antifungal properties.[1][7][8]

Rationale for Investigation: A Hypothesis-Driven Approach

The specific structure of 3-Iodo-1-methylindazole-5-carboxylic acid presents a compelling, hypothesis-driven opportunity for drug discovery. Our central hypothesis is that derivatization of the 5-carboxylic acid will yield potent ligands for targets already associated with the indazole scaffold, with the 3-iodo group serving to enhance potency and/or modulate selectivity. The structural similarity to the precursor of Granisetron makes 5-HT3 receptor antagonism the primary therapeutic hypothesis to explore.

Chapter 2: Synthesis and Chemical Space Exploration

The foundation of any drug discovery program is a robust and flexible synthetic chemistry platform. The target scaffold is readily accessible and amenable to the creation of large, diverse libraries for biological screening.

Synthetic Pathway Overview

A plausible synthetic route to the core scaffold and its subsequent derivatives begins with commercially available starting materials. The key steps involve the formation of the indazole ring, followed by functional group interconversion and final derivatization. The following workflow illustrates a generalized approach.

Sources

- 1. jocpr.com [jocpr.com]

- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 3-Iodo-1-methylindazole-5-carboxylic Acid in Medicinal Chemistry

Introduction: The Privileged Status of the Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The indazole core is a quintessential example of such a scaffold, prized for its rigid, bicyclic nature and its ability to engage in various non-covalent interactions with biological targets.[1][2][3] This guide focuses on a particularly strategic derivative: 3-iodo-1-methylindazole-5-carboxylic acid . This compound is not merely an intermediate; it is a highly versatile and powerful platform for generating diverse libraries of bioactive molecules.

The strategic placement of its functional groups is key to its utility:

-

The Indazole Core: A bioisostere of indole, it provides a robust anchor for binding to protein targets.[2]

-

N1-Methyl Group: This modification prevents tautomerization, enhances metabolic stability, and can improve solubility compared to its N-H counterpart. The synthesis of 1-methylindazole-3-carboxylic acid is a key step in the production of the antiemetic drug Granisetron.[4][5]

-

C3-Iodo Group: This is the primary vector for diversification. The carbon-iodine bond is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of various substituents.[6]

-

C5-Carboxylic Acid Group: This functional group serves a dual purpose. It can act as a crucial interaction point with a biological target (e.g., forming salt bridges with basic residues like lysine or arginine) or be used as a secondary anchor point for further chemical modification, such as amide or ester formation.

This guide provides an in-depth exploration of the synthesis, derivatization, and application of the 3-iodo-1-methylindazole-5-carboxylic acid scaffold, offering both strategic insights and practical, field-proven protocols for the modern drug discovery professional.

PART 1: Synthesis and Physicochemical Properties of the Core Scaffold

The synthesis of 3-iodo-1-methylindazole-5-carboxylic acid is a multi-step process that requires careful control of regioselectivity. A common and effective strategy begins with the iodination and protection of a commercially available starting material, followed by methylation and deprotection.

Proposed Synthetic Pathway

A plausible and efficient route involves the initial iodination of 5-nitro-1H-indazole, followed by methylation, reduction of the nitro group, and subsequent conversion to the carboxylic acid. This ensures the correct placement of the iodo and methyl groups.

Caption: Proposed synthetic route for 3-iodo-1-methylindazole-5-carboxylic acid.

Physicochemical Data Summary

The properties of the core scaffold are critical for its downstream applications and for designing derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O₂ | [7] |

| Molecular Weight | 302.07 g/mol | [7][8] |

| LogP (Predicted) | 1.876 | [7] |

| PSA (Polar Surface Area) | 55.12 Ų | [7] |

| CAS Number | 1234616-33-1 | [7] |

PART 2: The Art of Derivatization: A Chemist's Toolkit

The true power of the 3-iodo-1-methylindazole-5-carboxylic acid scaffold lies in its capacity for controlled, site-selective modification. The C3-iodo and C5-carboxylic acid groups are orthogonal handles that can be addressed with a vast array of chemical transformations.

Cross-Coupling at the C3 Position

The C3-iodo group is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. This is the primary method for exploring the structure-activity relationship (SAR) at this position.

Modification of the C5-Carboxylic Acid

The carboxylic acid at the C5 position is readily converted into amides, esters, or other functional groups. This position is often crucial for modulating solubility, cell permeability, and for establishing key interactions with the protein target.

Caption: Key derivatization strategies for the scaffold.

PART 3: Applications in Drug Discovery: Targeting Disease Pathways

Indazole derivatives have demonstrated efficacy against a wide range of biological targets. The 3-iodo-1-methylindazole-5-carboxylic acid scaffold is an ideal starting point for designing potent and selective inhibitors.[9][10]

Case Study 1: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Indazole-based compounds have been successfully developed as kinase inhibitors.[11] The 1H-indazole-3-amine structure, for example, is a known hinge-binding fragment.[12]

Structure-Activity Relationship (SAR) Insights:

-

C3-Position: Large, hydrophobic aryl or heteroaryl groups introduced via Suzuki coupling often occupy the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing potency.

-

C5-Position: Amide derivatives at this position can form hydrogen bonds with the solvent-exposed region of the kinase, improving both potency and selectivity. For instance, in the development of ERK1/2 inhibitors, the amide linkage was found to be crucial for activity.[11]

Example Target Pathway: The MAPK/ERK Pathway The Ras-Raf-MEK-ERK pathway is frequently dysregulated in human cancers. Inhibitors targeting components of this pathway, such as ERK, are of high therapeutic interest.

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based inhibitor.

Case Study 2: CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is essential for immune cell activation, making it a target for inflammatory diseases. Interestingly, SAR studies on indazole-3-carboxamides revealed that a specific amide linker orientation (-CO-NH-Ar) was required for potent CRAC channel blocking activity, a unique finding compared to other inhibitor classes.[13]

SAR Insights:

-

Amide Orientation: Unlike many reported CRAC inhibitors, the indazole-CO-NH-Ar motif was found to be critical, while the reverse indazole-NH-CO-Ar was only weakly active.[13]

-

N1-Substituent: A 1-(2,4-dichlorobenzyl) moiety was shown to provide excellent activity, though it also increased lipophilicity.[13] This highlights the importance of the N1-methyl group on our core scaffold as a starting point for optimization to balance potency and physicochemical properties.

Quantitative Biological Data Summary

The following table summarizes representative data for indazole-based inhibitors to illustrate the potency that can be achieved.

| Compound Class | Target | Example Activity | Reference |

| Indazole-4-carboxamide | FGFR1 | IC₅₀ = 30.2 ± 1.9 nM | [10] |

| 1H-indazole-based | FGFR1-3 | IC₅₀ = 0.8 - 4.5 µM | [10] |

| Indazole Amide | ERK1/2 | Potent enzymatic and cellular inhibition | [11] |

| Indazole-3-carboxamide | CRAC Channel | Potent Ca²⁺ influx blockers | [13] |

| Indazole-3-amine | K562 cell line | IC₅₀ = 5.15 µM | [12] |

PART 4: Self-Validating Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for key transformations. These methods are based on established and reliable procedures reported in the chemical literature.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C3

This protocol describes a typical procedure for coupling an arylboronic acid to the C3 position of the scaffold.

Workflow Diagram:

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Setup: To an oven-dried Schlenk tube, add 3-iodo-1-methylindazole-5-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Add Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

-

Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Amide Coupling at C5

This protocol outlines the formation of an amide bond at the C5-carboxylic acid position using a standard peptide coupling reagent.

Step-by-Step Methodology:

-

Activation: Dissolve 3-iodo-1-methylindazole-5-carboxylic acid (or a C3-derivatized analogue) (1.0 equiv) in an anhydrous solvent such as DMF or DCM.

-

Add Reagents: Add a peptide coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add Amine: Add the desired primary or secondary amine (1.1 equiv) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

Conclusion and Future Outlook

3-Iodo-1-methylindazole-5-carboxylic acid is a testament to the power of strategic molecular design. It is far more than a simple building block; it is a sophisticated platform that grants medicinal chemists precise control over molecular architecture. The orthogonal reactivity of its C3-iodo and C5-carboxylic acid functionalities allows for the systematic and efficient exploration of chemical space, accelerating the discovery of novel therapeutics.

Future applications of this scaffold are vast. Its utility in creating libraries for high-throughput screening remains a cornerstone of its value. Furthermore, its rigid core is ideally suited for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a potent warhead for binding to target proteins. As our understanding of disease biology deepens, the versatility of scaffolds like 3-iodo-1-methylindazole-5-carboxylic acid will continue to empower scientists to develop the next generation of precision medicines.

References

- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. Benchchem.

- Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential.

- Pal, S., & Pal, M. (n.d.).

- (2025). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

- (n.d.).

- (2016).

- (2023).

- (2025). 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Chemsrc.

- (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

- (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Elegant Synthetic Routes to Indole Derivatives Home [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. soc.chim.it [soc.chim.it]

- 7. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 8. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Review of synthetic routes for 3-iodo-1-methylindazoles

An In-depth Technical Guide to the Synthetic Routes for 3-Iodo-1-methylindazoles

Abstract

The 1-methyl-3-iodo-1H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its utility stems from the strategic placement of the methyl group at the N1 position, which blocks a common metabolic pathway and allows for precise vector control in molecular design, and the iodo group at the C3 position, which acts as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth review of the principal synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of 3-Iodo-1-methylindazoles

Indazole-based compounds are cornerstones in drug discovery, with numerous marketed drugs featuring this heterocyclic core.[1] The 1H-indazole-3-amine structure, in particular, is a highly effective hinge-binding fragment for tyrosine kinases.[2] The introduction of an iodine atom at the C3 position transforms the indazole core into a powerful synthetic intermediate. This C-I bond is readily functionalized via a host of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments.[3][4]

Methylation at the N1 position is often a critical step in drug design to block metabolic N-dealkylation and to fine-tune the molecule's physicochemical properties. However, the N-alkylation of indazoles is notoriously challenging, often resulting in mixtures of N1 and N2 regioisomers.[5][6][7] This guide will dissect the primary strategies for overcoming these challenges to efficiently synthesize the desired 3-iodo-1-methyl-1H-indazole isomer.

Overview of Synthetic Strategies

The synthesis of 3-iodo-1-methylindazole can be approached from several distinct retrosynthetic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for isomeric impurities. The three most prevalent and logical strategies are:

-

Route A: Iodination Followed by Methylation. This route begins with the direct iodination of commercially available 1H-indazole at the C3 position, followed by the N-methylation step. The key challenge here is controlling the regioselectivity of the methylation.

-

Route B: Methylation Followed by Iodination. This approach reverses the sequence, starting with the N-methylation of 1H-indazole and subsequent iodination of the 1-methyl-1H-indazole intermediate. The primary hurdle is achieving selective N1-methylation initially.

-

Route C: The Sandmeyer Approach. This classic strategy involves the synthesis of 1-methyl-1H-indazol-3-amine, followed by its diazotization and subsequent displacement of the diazonium group with iodide. This route offers excellent regioselectivity for the iodo group placement.

The following diagram provides a high-level overview of these divergent synthetic pathways.

Caption: High-level overview of the three primary synthetic strategies.

Route A: Iodination of 1H-Indazole and Subsequent N-Methylation

This is arguably the most direct approach on paper, leveraging the intrinsic reactivity of the indazole C3 position towards electrophilic substitution.

Step 1: Direct C3-Iodination of 1H-Indazole

The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic attack. Direct iodination can be achieved in high yields using molecular iodine in the presence of a base.[8]

Causality Behind Experimental Choices:

-

Reagents: A combination of iodine (I₂) and a strong base like potassium hydroxide (KOH) is commonly employed.[4][8] The base serves to deprotonate the indazole at N1, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic aromatic substitution by iodine.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane are ideal.[4][8] They readily dissolve the indazole and the reagents, facilitating a homogeneous reaction environment.

Caption: Workflow for Route A: Iodination followed by N-Methylation.

Detailed Protocol: Synthesis of 3-Iodo-1H-indazole[4]

-

To a stirred solution of 1H-indazole (1.0 eq) in DMF (10 volumes), add iodine (2.0 eq).

-

Add KOH pellets (4.0 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture for 1 hour at room temperature. Monitor completion by TLC or LC-MS.

-

Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-iodo-1H-indazole, which can be purified by recrystallization or column chromatography.

Step 2: N-Methylation of 3-Iodo-1H-indazole

This step is the critical challenge of Route A. The indazolide anion formed upon deprotonation is ambidentate, with nucleophilic character at both N1 and N2. Alkylation typically yields a mixture of the thermodynamically more stable N1-isomer and the kinetically favored N2-isomer.[7]

Causality Behind Experimental Choices:

-

Reagents & Conditions: Standard SN2 conditions, such as using methyl iodide or dimethyl sulfate with a base like K₂CO₃ or KOH in a polar aprotic solvent (DMF, acetone), often lead to mixtures.[4][6] The ratio of N1:N2 isomers is highly dependent on the substrate, base, solvent, and temperature.

-

Separation: As achieving perfect selectivity is difficult, this route almost always necessitates a final purification step, typically column chromatography, to separate the desired N1-isomer from the N2-isomer.[6] For the synthesis of methyl 5-bromo-1H-indazole-3-carboxylate, standard conditions (K₂CO₃, DMF, 120 °C) gave a 58:42 mixture of N1:N2 isomers.[6]

Detailed Protocol: N-Methylation of 3-Aryl Indazole (Adapted for 3-Iodoindazole)[4]

-

Dissolve 3-iodo-1H-indazole (1.0 eq) in acetone (15 volumes) and cool the solution to 0 °C.

-

Add powdered KOH (1.5 eq) and stir the suspension for 15 minutes at 0 °C.

-

Add methyl iodide (1.1 eq) dropwise and continue stirring for 2 hours, allowing the reaction to warm to room temperature.

-

Evaporate the solvent from the reaction mixture.

-

Dissolve the crude solid in ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate and remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Route B: N-Methylation of 1H-Indazole and Subsequent Iodination

This strategy aims to establish the N1-methyl group first, simplifying the final iodination step which is expected to proceed with high regioselectivity at C3. The success of this route hinges on the selective N1-methylation of the parent indazole.

Step 1: Selective N1-Methylation of 1H-Indazole

As with the iodinated analogue, direct methylation of 1H-indazole often results in poor selectivity.[9][10] However, recent studies have developed methodologies that can favor the N1 isomer.

Causality Behind Experimental Choices:

-

Thermodynamic Control: The N1-alkyl indazole is generally the more thermodynamically stable isomer.[7] Therefore, conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 product. A recently developed method leverages thermodynamic control by using specific base and solvent systems to achieve high N1 selectivity.[6]

-

Directed Synthesis: While beyond the scope of this direct route, de novo synthesis methods can build the N1-methylated indazole core directly, avoiding selectivity issues altogether.[11]

Caption: Workflow for Route B: N-Methylation followed by Iodination.

Step 2: Direct C3-Iodination of 1-Methyl-1H-indazole

With the N1 position blocked by the methyl group, iodination is expected to occur cleanly at the most activated position, C3. The N-methyl group does not significantly alter the electronic properties that favor C3 electrophilic substitution.

Causality Behind Experimental Choices:

-

Reagents: Various iodinating agents can be used. N-Iodosuccinimide (NIS) is a mild and effective option.[8] Alternatively, the harsher I₂/KOH conditions can also be applied, although care must be taken to avoid side reactions. The use of hexafluoroisopropanol (HFIP) as a solvent has been reported to promote mild and efficient halogenation of indazoles.[8]

Route C: The Sandmeyer Approach via 1-Methyl-1H-indazol-3-amine

The Sandmeyer reaction is a powerful and reliable method for introducing halides onto an aromatic ring starting from a primary amine.[12] This route offers unambiguous regiochemical control for the introduction of the iodine atom.

Step 1: Synthesis of 1-Methyl-1H-indazol-3-amine

This key intermediate can be synthesized via two primary methods:

-

Cyclization: Reacting an appropriately substituted ortho-fluorobenzonitrile with methylhydrazine. This builds the desired core in a single step.

-

Methylation of 3-Amino-1H-indazole: This mirrors the challenges of other indazole methylations, requiring control of N1 vs. N2 selectivity. 3-Amino-1H-indazole itself is readily prepared by reacting 2-fluorobenzonitrile with hydrazine hydrate.[2][13]

Step 2: Diazotization and Iodination

This is a classic two-part, one-pot transformation. The primary amine is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then displaced by an iodide nucleophile.

Causality Behind Experimental Choices:

-

Diazotization: The reaction is performed in a cold, acidic solution (e.g., H₂SO₄ or HCl) using sodium nitrite (NaNO₂).[14][15] The low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[14] Nitrous acid (HONO), generated in situ from NaNO₂ and the strong acid, is the active nitrosating agent.[15][16]

-

Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution.[14] Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[17] The mixture is often gently warmed to drive the displacement to completion.[14]

Sources

- 1. researchgate.net [researchgate.net]